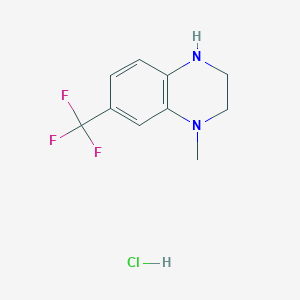
Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate” is a chemical compound used in various scientific research. It has a CAS Number of 1803599-56-5 and a molecular weight of 358.36 . Its IUPAC name is tert-butyl 3-phenyl-4- (2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- The synthesis and structural analysis of related compounds have been a focal point of research. For instance, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, showcasing the intricacies of pyrrolidinone structures, was characterized by its all-cis trisubstituted pyrrolidin-2-one framework, with an emphasis on the absolute configurations of its lactam ring. This structural delineation aids in the understanding of stereochemical preferences and interactions within similar compounds (Weber et al., 1995).
Medicinal Chemistry Applications
- Research in medicinal chemistry has identified related structures as potent inhibitors for specific targets. For instance, the development of influenza neuraminidase inhibitors is based on the efficient synthesis of pyrrolidine cores, demonstrating the utility of such compounds in the development of antiviral agents. The design process utilized the core structure for high-throughput synthesis, leading to significant findings in inhibiting influenza A and B strains (Wang et al., 2001).
Enantioselective Synthesis
- The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines highlights the compound's role in the synthesis of chiral molecules. This approach, via a nitrile anion cyclization strategy, achieved high yields and enantiomeric excess, demonstrating its importance in the preparation of enantioselective compounds for further pharmaceutical applications (Chung et al., 2005).
Chemical Modification and Functionalization
- The coupling reactions of partially reduced pyridine derivatives, leading to a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcase the functionalization capabilities of related compounds. Such reactions are pivotal for introducing various functional groups, thereby expanding the utility of these compounds in synthetic chemistry (Wustrow & Wise, 1991).
Catalyst and Reagent Development
- The development of efficient methods for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst demonstrates the compound's utility in facilitating chemical transformations. This method's advantages, such as high yields, short reaction times, and catalyst reusability, underscore the importance of such compounds in synthetic methodologies (Karimian & Tajik, 2014).
Properties
IUPAC Name |
tert-butyl 3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFBNUOSFGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
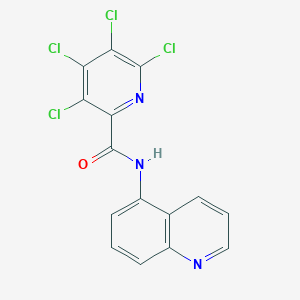
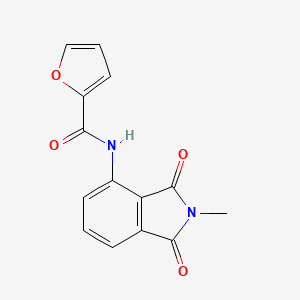
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
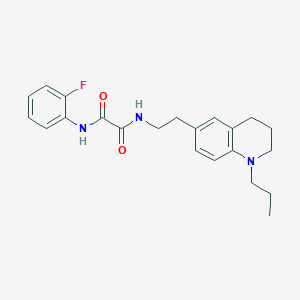
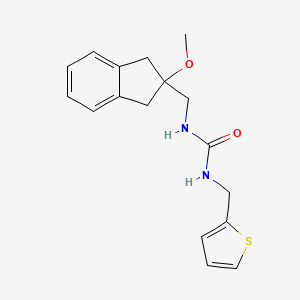
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
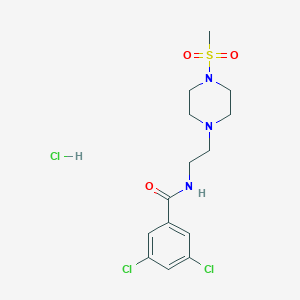
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)
